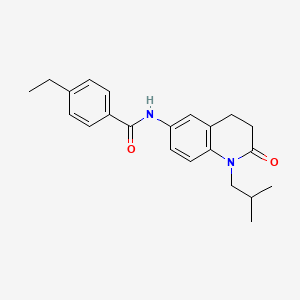

4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

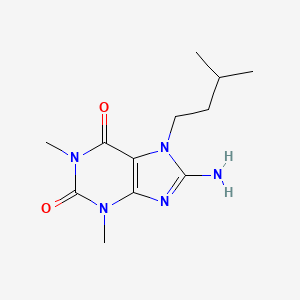

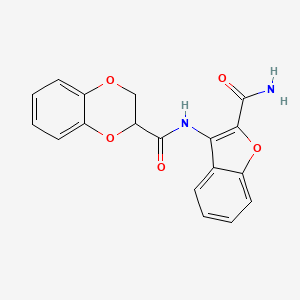

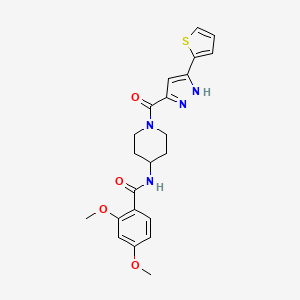

The compound “4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is an organic compound. It contains a benzamide group, an ethyl group, an isobutyl group, and a tetrahydroquinoline group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzamide derivative with a tetrahydroquinoline derivative. The exact synthesis route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and tetrahydroquinoline groups would likely contribute to the compound’s rigidity, while the ethyl and isobutyl groups could provide some flexibility .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The benzamide group could participate in reactions typical of amides, such as hydrolysis or condensation. The tetrahydroquinoline group could be involved in reactions typical of amines and cyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications

Medicinal Chemistry Applications

The structural motif of 4-oxoquinolines, including derivatives similar to the specified compound, has been associated with a range of pharmacological activities, such as antibacterial and antiviral properties. The presence of a carboxamide unit linked to the 4-oxoquinoline core is particularly noted for its biological significance, demonstrating the relevance of this class of compounds in drug discovery and development efforts (Batalha et al., 2019).

Synthetic Methodology

In synthetic chemistry, derivatives of 4-oxoquinoline have been utilized in various reactions to construct complex molecular architectures. For instance, the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been explored for the synthesis of polycyclic amides, highlighting the versatility of quinoline derivatives in forming diverse heterocyclic structures (Song et al., 2010). Additionally, cobalt-catalyzed oxidative annulations have been developed for efficient synthesis of tetrahydrofuro[2,3-c]isoquinolinones, demonstrating the catalytic capabilities in constructing complex isoquinoline derivatives (Zhang et al., 2021).

Pharmacological Interest

Compounds with the isoquinoline and tetrahydroquinoline frameworks have been evaluated for various biological activities, including antimicrobial effects. Synthesized quinazolines, for instance, have shown potential as antimicrobial agents against a range of bacterial and fungal species, indicating the broad pharmacological applications of these compounds (Desai et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-4-16-5-7-17(8-6-16)22(26)23-19-10-11-20-18(13-19)9-12-21(25)24(20)14-15(2)3/h5-8,10-11,13,15H,4,9,12,14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXCBPHJZVBXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2701902.png)

![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701907.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2701908.png)

![N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2701912.png)

![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701917.png)

![3-[(benzyloxy)methyl]-1-methyl-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2701922.png)